molecular formula C24H18O7S2 B340094 Bis[4-(benzenesulfonyloxy)phenyl] Ether

Bis[4-(benzenesulfonyloxy)phenyl] Ether

Cat. No. B340094
M. Wt: 482.5 g/mol
InChI Key: MMVRGZWTUREFNT-UHFFFAOYSA-N
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Patent
US05204011

Procedure details

An oven-dried 100 ml 3-necked flask is equipped with a magnetic stirring bar, a reflux condenser carrying a CaCl2 -Drierite drying tube, and a heating mantle, and is charged with 4,4'-oxydiphenol (Pfaltz & Bauer (4.2 grams, 20.8 mmol), 4-dimethylaminopyridine (0.5 gram, 4.1 mmol), and anhydrous Et3N (40 ml), and the stirred solution is treated slowly with benzenesulfonyl chloride (6 ml, 47 mmol) via syringe. The resulting mixture is heated at reflux for 9 hours. Workup consists of partitioning the reaction mixture between CH2Cl2 (100 ml) and a mixture of water (150 ml) and concentrated HCl (40 ml), then washing the organic phase successively with 100 ml portions of water, 5 percent NaOH, water, and saturated brine. Drying (MgSO4), filtration and concentration gives a red oily residue. TLC analysis on silica gel shows one major component (Rf =0.36; CH2Cl2), and some minor more polar components. Chromatography on a column packed with flash-grade silica gel (6"×1" i.d.), eluting with CH2Cl2, gives 7.64 grams of a faintly yellowish oil, which solidifies on standing. Recrystallization from a mixture of EtOAc (20 ml) and water (10 ml) affords 6.23 grams (62 percent yield) of the title compound as a white crystalline solid, m.p. 129° C. to 130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[O:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CCN([CH2:21][CH3:22])CC.[C:23]1([S:29](Cl)(=[O:31])=[O:30])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[C:23]1([S:29]([O:8][C:5]2[CH:6]=[CH:7][C:2]([O:1][C:9]3[CH:14]=[CH:13][C:12]([O:15][S:29]([C:22]4[CH:21]=[CH:25][CH:24]=[CH:23][CH:28]=4)(=[O:31])=[O:30])=[CH:11][CH:10]=3)=[CH:3][CH:4]=2)(=[O:31])=[O:30])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Name
Quantity
40 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried 100 ml 3-necked flask is equipped with a magnetic stirring bar, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
of partitioning the reaction mixture between CH2Cl2 (100 ml)
ADDITION
Type
ADDITION
Details
a mixture of water (150 ml) and concentrated HCl (40 ml)
WASH
Type
WASH
Details
washing the organic phase successively with 100 ml portions of water, 5 percent NaOH, water, and saturated brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and concentration
CUSTOM
Type
CUSTOM
Details
gives a red oily residue
WASH
Type
WASH
Details
eluting with CH2Cl2
CUSTOM
Type
CUSTOM
Details
gives 7.64 grams of a faintly yellowish oil, which
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of EtOAc (20 ml) and water (10 ml)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC1=CC=C(C=C1)OC1=CC=C(C=C1)OS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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